molecular formula C20H17NO2 B2411219 N-(3-acetylphenyl)-2-(naphthalen-2-yl)acetamide CAS No. 955850-27-8

N-(3-acetylphenyl)-2-(naphthalen-2-yl)acetamide

Cat. No. B2411219
CAS RN: 955850-27-8
M. Wt: 303.361
InChI Key: HKJXQJVDLMVNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-(naphthalen-2-yl)acetamide, commonly known as ANA or ANAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ANA belongs to the class of organic compounds known as acetanilides, which are widely used in the pharmaceutical industry as analgesics, antipyretics, and anti-inflammatory agents. ANA is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being studied.

Scientific Research Applications

Catalysis and Synthesis

  • A study has described the use of nano magnetite (Fe3O4) as an efficient catalyst for the synthesis of derivatives similar to N-(3-acetylphenyl)-2-(naphthalen-2-yl)acetamide under ultrasound irradiation. This method offers advantages like clean methodologies, easy workup procedures, and high yields, highlighting its application in green chemistry (Mokhtary & Torabi, 2017).

Molecular Interactions and Structural Analysis

  • Another study focused on the structural aspects and interactions of compounds structurally related to this compound. It explored hydrogen bonding, stacking, and halogen bonding to understand the stabilization of crystal structures, providing insights into molecular design and engineering (Gouda et al., 2022).

Inhibitory and Biological Activities

  • Research into N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a compound with a similar structural motif, revealed its potent inhibition of aminopeptidase N (APN), suggesting potential therapeutic applications in controlling angiogenesis-related diseases (Lee et al., 2005).

Antiproliferative and Antiviral Activities

  • The antiproliferative activities of certain N-(naphthalen-2-yl)acetamide derivatives were evaluated against various human cancer cell lines, with some derivatives showing significant activity. This work contributes to the development of new anticancer agents (Chen et al., 2013).
  • Another study synthesized and evaluated the anti-HIV activity of new naphthalene derivatives, suggesting their potential as novel non-nucleoside HIV-1 reverse transcriptase inhibitors (Hamad et al., 2010).

properties

IUPAC Name

N-(3-acetylphenyl)-2-naphthalen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-14(22)17-7-4-8-19(13-17)21-20(23)12-15-9-10-16-5-2-3-6-18(16)11-15/h2-11,13H,12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJXQJVDLMVNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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